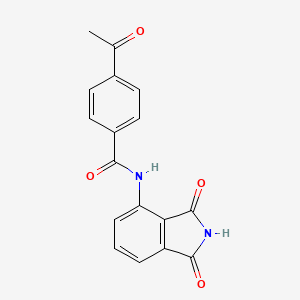

4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide is a chemical compound characterized by its complex structure, which includes an acetyl group, a benzamide moiety, and a 1,3-dioxoisoindolin-4-yl group

Mechanism of Action

Target of Action

The compound 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them a valuable scaffold for developing new therapeutic agents . .

Mode of Action

Indole derivatives, which this compound is a part of, are known to interact with their targets in a variety of ways, leading to diverse biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide typically involves multiple steps, starting with the formation of the isoindolinone core. One common approach is the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone derivative, followed by acylation with acetyl chloride to introduce the acetyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzamides or isoindolinones.

Scientific Research Applications

Chemistry: In chemistry, 4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition. It has been investigated for its ability to inhibit certain enzymes that play a role in disease processes.

Medicine: In the medical field, this compound has been explored for its therapeutic properties. It has been studied for its potential use in treating conditions such as cancer, inflammation, and neurodegenerative diseases.

Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it suitable for various applications, including drug design and material science.

Comparison with Similar Compounds

N-(1,3-dioxoisoindolin-4-yl)acetamide

4-acetyl-N-(isoindolin-4-yl)benzamide

N-(1,3-dioxoisoindolin-4-yl)benzamide

Uniqueness: 4-Acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide stands out due to its specific structural features, which confer unique reactivity and biological activity compared to similar compounds

Biological Activity

4-acetyl-N-(1,3-dioxoisoindolin-4-yl)benzamide is an indole derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of molecules known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's structure features an acetyl group attached to a benzamide moiety, with a 1,3-dioxoisoindoline ring. This unique configuration contributes to its biological activity.

Target of Action : The compound primarily interacts with various biological targets, influencing multiple biochemical pathways. Indole derivatives are known to modulate enzyme activities and receptor interactions, which are crucial in disease processes.

Mode of Action : The interaction mechanisms can include:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes implicated in inflammation and cancer progression.

- Receptor Modulation : It may act on neurotransmitter receptors, contributing to its potential use in neurological disorders .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted its efficacy against breast cancer cells (MDA-MB-436), with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-436 | 10.70 |

| Reference Drug (Olaparib) | MDA-MB-436 | 2.57 |

Antimicrobial Activity

The compound has demonstrated antibacterial and antifungal properties. In vitro studies have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values suggest strong antimicrobial potential:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 |

| Candida albicans | 500 |

Anti-inflammatory and Neuroprotective Effects

The compound's anti-inflammatory properties have been noted in studies evaluating its effects on cytokine production. Additionally, its potential as an anti-Alzheimer agent has been explored due to its ability to inhibit acetylcholinesterase, a key enzyme involved in neurodegeneration .

Case Studies

- Anti-Seizure Activity : A series of analogues of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides were synthesized and tested for anti-seizure activity in mice. The results indicated that these compounds could significantly delay the onset of seizures induced by pentylenetetrazole .

- Antimycobacterial Activity : Compounds linked via isoindoline diones were evaluated for anti-mycobacterial effects against Mycobacterium tuberculosis. Results showed promising activity with MIC values ranging from 5.9 to 6.25 µg/mL .

Properties

IUPAC Name |

4-acetyl-N-(1,3-dioxoisoindol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-9(20)10-5-7-11(8-6-10)15(21)18-13-4-2-3-12-14(13)17(23)19-16(12)22/h2-8H,1H3,(H,18,21)(H,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWZGRBOGFTARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.